GC Retention Index: Heneicosane (2103) Versus Eicosane (2000) and Docosane (2200) on 5%-Phenyl Polysiloxane Columns
On a standard 5%-phenyl-95%-dimethylpolysiloxane capillary column, heneicosane (C21) exhibits a retention index of 2102.8 based on the n-alkane C10–C36 reference scale [1]. This value serves as the definitive anchor for identifying compounds eluting between eicosane (C20, RI ≈2000) and docosane (C22, RI ≈2200). Substituting heneicosane with eicosane or docosane in a calibration series introduces a gap or overlap that compromises the accuracy of Kovats retention index calculations for unknown analytes in this elution range [2].
| Evidence Dimension | Retention Index (RI) on 5%-phenyl-95%-dimethylpolysiloxane GC column |
|---|---|
| Target Compound Data | 2102.8 |
| Comparator Or Baseline | Eicosane (C20): 2000.0 (by definition); Docosane (C22): 2200.0 (by definition) |
| Quantified Difference | +102.8 units above C20; -97.2 units below C22 |
| Conditions | GC-MS; 5%-phenyl-95%-dimethylpolysiloxane capillary column; retention index based on 9 n-alkanes (C10–C36); non-derivatized analysis |
Why This Matters
Accurate compound identification in GC-MS metabolomics and environmental analysis requires a complete, uninterrupted n-alkane calibration series—heneicosane fills the essential C21 gap without which RI interpolation errors increase.
- [1] Human Metabolome Database. GC-MS Spectrum for Heneicosane (HMDB0061782). Retention Index: 2102.8 on 5%-phenyl-95%-dimethylpolysiloxane column. View Source
- [2] Kopka, J.; et al. Decision tree supported substructure prediction of metabolites from GC-MS profiles. Metabolomics 2010, 6 (2), 322–333. View Source
